(4-Hydroxyphenyl)(4-pyridyl)methanone
Description
(4-Hydroxyphenyl)(4-pyridyl)methanone is a bifunctional aromatic ketone comprising a 4-hydroxyphenyl group and a 4-pyridyl (pyridin-4-yl) moiety linked via a carbonyl group.
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLTWNAZYHQOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199255 | |
| Record name | 4-Hydroxyphenyl 4-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-77-6 | |
| Record name | (4-Hydroxyphenyl)-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyl 4-pyridyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyphenyl 4-pyridyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphenyl 4-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(4-Hydroxyphenyl)(4-pyridyl)methanone, also known as a phenolic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a hydroxyphenyl group attached to a pyridyl moiety via a carbonyl linkage. This structural configuration contributes to its reactivity and biological interactions.
1. Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant capabilities. Studies indicate that this compound exhibits significant free radical scavenging activity, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. In vitro assays demonstrated that this compound effectively reduces inflammation markers, suggesting potential applications in treating inflammatory diseases .
3. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. It was found to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, studies have reported that derivatives of this compound can inhibit the activity of tyrosinase, an enzyme implicated in melanoma progression .
4. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting vital enzymatic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as tyrosinase, which is involved in melanin biosynthesis, thereby exerting anti-melanogenic effects .
- Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage, which is a common pathway leading to inflammation and cancer progression .
Case Study 1: Anticancer Potential
A study published in 2022 evaluated a series of (4-hydroxyphenyl)piperazine derivatives against human cancer cell lines. The most promising derivatives exhibited potent anticancer effects with minimal cytotoxicity towards normal cells .
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of this compound were assessed using murine models of inflammation. Results indicated a significant reduction in inflammatory markers following treatment with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antioxidant, Anticancer | Enzyme inhibition, Free radical scavenging |
| 3-(Ethyl(4-formylphenyl)amino)propanenitrile | Anti-inflammatory | Cytokine inhibition |
| 4-(Amino(phenyl)methyl)phenol | Antimicrobial | Membrane disruption |
Scientific Research Applications
Scientific Research Applications
The applications of (4-Hydroxyphenyl)(4-pyridyl)methanone can be categorized into several key areas:
Organic Synthesis
- Building Block : It serves as an important building block in organic synthesis, facilitating the development of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.
- Reagent : It is utilized as a reagent in synthetic pathways to generate new compounds with potential pharmaceutical applications.
Biological Studies
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, studies have focused on its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis, suggesting its potential as a therapeutic agent for skin disorders related to pigmentation .
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Medicinal Chemistry
- Therapeutic Potential : The compound has been explored for its anti-inflammatory and analgesic properties. Its ability to modulate biochemical pathways positions it as a candidate for drug development targeting inflammatory diseases .
- Antioxidant Activity : Studies suggest that it possesses antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Material Science
- Dye Production : Due to its chromophoric properties, this compound is investigated for applications in dye manufacturing and pigment production.
Case Studies and Research Findings
- Inhibition of Tyrosinase :
- Antimicrobial Screening :
Data Tables
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in the synthesis of novel compounds |
| Biological Studies | Enzyme inhibition (tyrosinase) | IC50 < 5 μM for effective derivatives |
| Medicinal Chemistry | Anti-inflammatory and analgesic properties | Potential therapeutic applications |
| Material Science | Dye production | Chromophoric properties utilized |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness arises from the combination of a polar hydroxyl group and a heteroaromatic pyridine ring. Key comparisons include:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| (4-Hydroxyphenyl)(4-pyridyl)methanone | 4-OH, 4-pyridyl | ~199.21 | Reference compound |
| (4-Chlorophenyl)(4-pyridyl)methanone | 4-Cl, 4-pyridyl | ~213.66 | Chlorine increases lipophilicity |
| (4-Hydroxyphenyl)phenylmethanone | 4-OH, phenyl | ~198.22 | Lacks pyridine’s basicity |
| (4-Bromophenyl)(4-hydroxyphenyl)methanone | 4-Br, 4-OH | 277.12 | Bromine enhances halogen bonding |
| Phenyl(pyridin-4-yl)methanone | Phenyl, 4-pyridyl | ~185.22 | Lacks hydroxyl group |
Key Insights :
- Hydroxyl Group : The 4-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
- Pyridine vs.
Key Insights :
- The hydroxyl group in this compound may enhance binding to targets like estrogen receptors, as seen in (4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone .
- Pyridine-containing analogs exhibit receptor modulation due to nitrogen’s electron-rich nature , while halogenated derivatives show enhanced antimicrobial activity .
Physicochemical Properties
Substituents significantly influence solubility, melting points, and reactivity:
| Compound Name | Water Solubility | LogP | Reactivity Highlights |
|---|---|---|---|
| This compound | Moderate | ~1.5 | Acidic OH (pKa ~10), basic pyridine (pKa ~4.8) |
| (4-Chlorophenyl)(4-pyridyl)methanone | Low | ~2.8 | Chlorine increases LogP |
| (4-Hydroxyphenyl)phenylmethanone | Low | ~2.1 | Limited solubility due to lack of heteroatoms |
Key Insights :
- The hydroxyl group improves water solubility compared to halogenated analogs .
- Pyridine’s basicity may facilitate salt formation (e.g., hydrochloride derivatives ), enhancing bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
